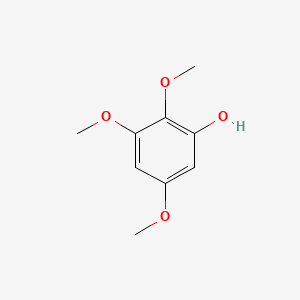
2,3,5-Trimethoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5-Trimethoxyphenol is an organic compound with the molecular formula C9H12O4. It is a derivative of phenol, where three hydrogen atoms in the benzene ring are replaced by methoxy groups (-OCH3) at the 2, 3, and 5 positions. This compound is known for its various applications in scientific research and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-Trimethoxyphenol can be achieved through several methods. One common approach involves the Baeyer-Villiger rearrangement of 3,4,5-trimethoxybenzaldehyde followed by hydrolysis . This method provides a relatively high yield of the desired product. Another method involves the methylation of hydroquinone derivatives under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale methylation processes. These processes are optimized for high yield and purity, often using catalysts and specific reaction conditions to ensure efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 2,3,5-Trimethoxyphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert it into corresponding hydroquinones.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
2,3,5-Trimethoxyphenol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3,5-Trimethoxyphenol involves its interaction with various molecular targets and pathways. It can inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), which are crucial for cell division and stress response. This inhibition leads to the disruption of cellular processes, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
3,4,5-Trimethoxyphenol: Another trimethoxy derivative with similar properties but different substitution patterns.
Eugenol: A phenolic compound with methoxy and allyl groups, known for its antimicrobial properties.
Coniferyl Alcohol: A phenolic alcohol with methoxy groups, used in the synthesis of lignin and other natural products.
Uniqueness: 2,3,5-Trimethoxyphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
20660-35-9 |
|---|---|
Molecular Formula |
C9H12O4 |
Molecular Weight |
184.19 g/mol |
IUPAC Name |
2,3,5-trimethoxyphenol |
InChI |
InChI=1S/C9H12O4/c1-11-6-4-7(10)9(13-3)8(5-6)12-2/h4-5,10H,1-3H3 |
InChI Key |
FLOQPGJCOBOOQO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


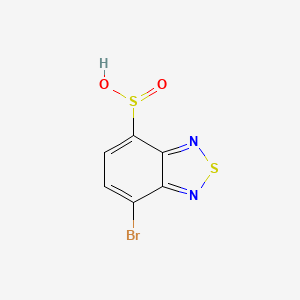
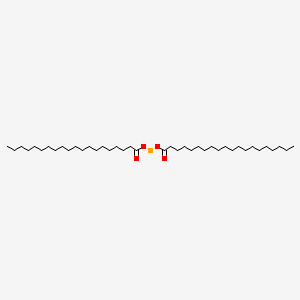
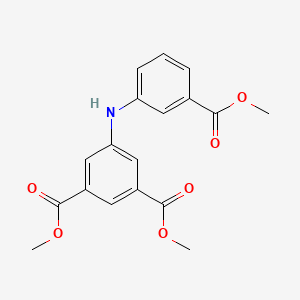
![6-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-9-propyl-9H-purin-2-amine](/img/structure/B12937751.png)
![Rel-(3R,4S)-4-(4-methoxyphenyl)-2-oxo-1-azaspiro[4.4]nonane-3-carboxylic acid](/img/structure/B12937763.png)
![1-[2-(Pentylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12937766.png)
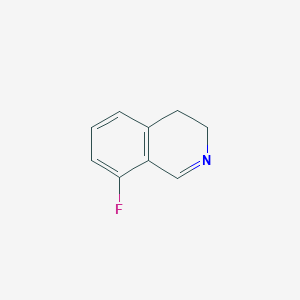
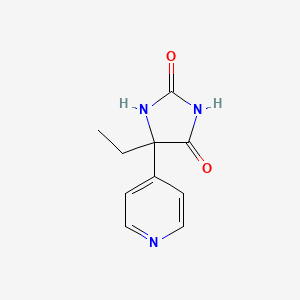
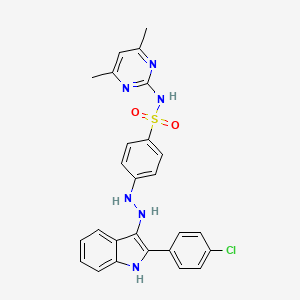
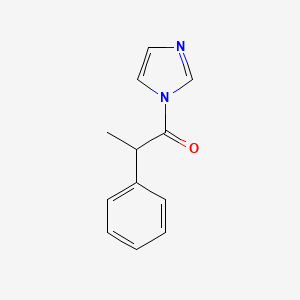
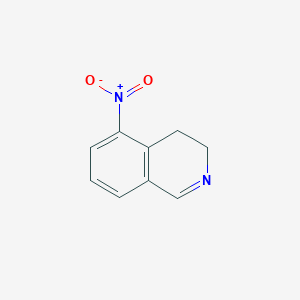
![tert-Butyl (R)-1-hydroxy-1,3-dihydrospiro[indene-2,4'-piperidine]-1-carboxylate](/img/structure/B12937808.png)
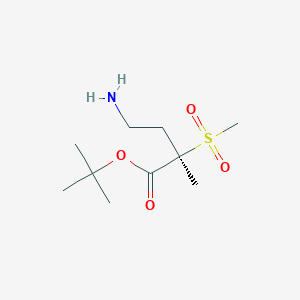
![7-Methoxy[1,2,3]thiadiazolo[5,4-d]pyrimidine](/img/structure/B12937813.png)
